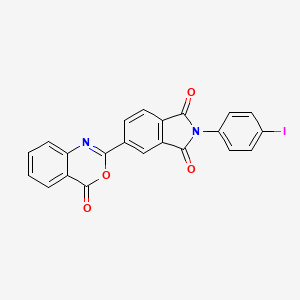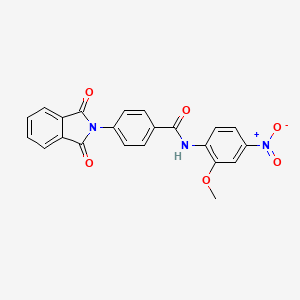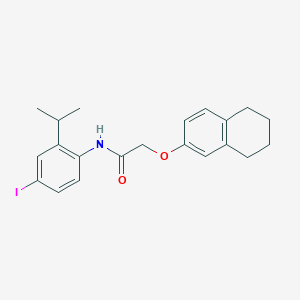
2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has been found to have potential anti-tumor activity and has been studied for its potential use in cancer treatment.
作用機序
2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor works by inhibiting the activity of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, an enzyme that plays a key role in the immune system's response to cancer cells. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is responsible for breaking down the amino acid tryptophan, which is essential for the activation of T cells, a type of immune cell that plays a key role in fighting cancer. By inhibiting 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor can prevent the breakdown of tryptophan and enhance the immune system's ability to recognize and attack cancer cells.
Biochemical and Physiological Effects:
2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of tryptophan and decrease the levels of kynurenine, a metabolite of tryptophan that is produced by 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has also been found to increase the levels of T cells and decrease the levels of regulatory T cells, which can suppress the immune system's response to cancer cells.
実験室実験の利点と制限
One of the advantages of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has also been found to have a favorable safety profile in preclinical studies. However, there are limitations to the use of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in lab experiments. One limitation is the potential for off-target effects, which can affect the accuracy of the results. Another limitation is the need for further studies to determine the optimal dosing and timing of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in combination with other cancer treatments.
将来の方向性
There are several future directions for the study of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor. One direction is the development of more potent and selective 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitors. Another direction is the investigation of the optimal dosing and timing of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in combination with other cancer treatments. Additionally, the potential use of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in other diseases, such as autoimmune disorders, is an area of interest for future research.
In conclusion, 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor is a chemical compound that has gained significant attention in the field of cancer research for its potential anti-tumor activity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor have been discussed in this paper. Further studies are needed to determine the optimal use of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor in cancer treatment and other diseases.
合成法
2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor can be synthesized through a multi-step process involving the reaction of 4-iodoaniline, 2-amino-3-hydroxybenzoic acid, and phthalic anhydride. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学的研究の応用
2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has been extensively studied for its potential use in cancer treatment. It has been found to have anti-tumor activity by inhibiting the activity of 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, an enzyme that plays a key role in the immune system's response to cancer cells. By inhibiting 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione, 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor can enhance the immune system's ability to recognize and attack cancer cells. 2-(4-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione inhibitor has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
2-(4-iodophenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11IN2O4/c23-13-6-8-14(9-7-13)25-20(26)15-10-5-12(11-17(15)21(25)27)19-24-18-4-2-1-3-16(18)22(28)29-19/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTVUBKCGQXTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-fluorophenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5056033.png)
![3-benzyl-5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5056050.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl methanesulfonate](/img/structure/B5056056.png)
![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-[(3-isopropyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5056072.png)
![1-[4-(diphenylacetyl)-1-piperazinyl]-2-phenoxyethanol hydrochloride](/img/structure/B5056076.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2-methyl-3-pyridinyl)carbonyl]-3-piperidinol](/img/structure/B5056094.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)


![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)
![N-benzyl-4-bromo-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5056134.png)